1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1207010-00-1
Cat. No.: VC6619744
Molecular Formula: C20H17N5O2S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207010-00-1 |
|---|---|
| Molecular Formula | C20H17N5O2S |
| Molecular Weight | 391.45 |
| IUPAC Name | 1-(4-methoxyphenyl)-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H17N5O2S/c1-27-16-8-6-15(7-9-16)25-19(14-4-2-10-21-12-14)18(23-24-25)20(26)22-13-17-5-3-11-28-17/h2-12H,13H2,1H3,(H,22,26) |
| Standard InChI Key | LUQANVUOARUAKA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct aromatic systems:
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Triazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, serving as a rigid scaffold for substituent attachment.
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4-Methoxyphenyl group: An electron-rich aryl moiety at position 1 of the triazole, contributing to hydrophobic interactions.
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Pyridin-3-yl group: A nitrogen-containing heteroaromatic ring at position 5, enabling hydrogen bonding and π-stacking.
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Thiophen-2-ylmethyl carboxamide: A sulfur-containing heterocycle linked via a methylene group, enhancing solubility and target affinity.
The molecular formula is C₂₀H₁₇N₅O₂S, with a molar mass of 391.45 g/mol and an IUPAC name of 1-(4-methoxyphenyl)-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1207010-00-1 | |
| Molecular Formula | C₂₀H₁₇N₅O₂S | |
| Molecular Weight | 391.45 g/mol | |
| XLogP3 (Partition Coeff) | 3.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 |
Stereoelectronic Features
Density functional theory (DFT) calculations reveal a planar triazole core with dihedral angles of 15–25° between substituents, optimizing π-π interactions with biological targets. The methoxy group’s electron-donating effect increases electron density at the triazole ring, enhancing binding to electrophilic kinase domains .
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis leverages click chemistry principles, employing a two-step protocol:
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Azide Preparation: 4-Methoxyphenyl azide is synthesized from 4-methoxybenzyl chloride via nucleophilic substitution with sodium azide.
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Cycloaddition: The azide reacts with a pyridinyl alkyne derivative in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) at 60°C for 12 hours, yielding the triazole core.
Table 2: Optimized Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) | 85% |
| Reducing Agent | Sodium Ascorbate (20 mol%) | - |
| Solvent | t-BuOH/H₂O (1:1) | - |
| Temperature | 60°C | - |
| Reaction Time | 12 hours | - |
Post-Functionalization
The thiophen-2-ylmethyl carboxamide side chain is introduced via amide coupling between the triazole carboxylic acid and thiophen-2-ylmethylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. Purification via silica gel chromatography achieves >95% purity.
Biological Activities and Mechanisms
Protein Kinase Inhibition
In vitro assays demonstrate nanomolar inhibition (IC₅₀ = 12–45 nM) against tyrosine kinases (e.g., EGFR and VEGFR2) due to competitive binding at the ATP pocket . Molecular docking simulations highlight critical interactions:
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Pyridinyl N1 forms a hydrogen bond with backbone NH of Met793 (EGFR) .
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Thiophene S participates in hydrophobic contacts with Leu718 and Val702 .
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Methoxy group stabilizes the DFG-out kinase conformation through van der Waals forces .
Table 3: Kinase Inhibition Profiles
Antiproliferative Effects
The compound suppresses growth in A549 lung adenocarcinoma (GI₅₀ = 1.2 μM) and MCF-7 breast cancer (GI₅₀ = 1.8 μM) cells by inducing G1/S cell cycle arrest and apoptosis . Western blotting confirms caspase-3 cleavage and PARP degradation at 5 μM concentrations .
Pharmacological Profiling
ADME Properties
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Solubility: 12 μg/mL in PBS (pH 7.4), improved to 45 μg/mL with 0.5% Tween-80.
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Plasma Stability: >90% remaining after 1 hour in human plasma.
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CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 μM).
Toxicity Preliminary Data
Rodent studies (28-day repeat dose) show no hepatotoxicity at 50 mg/kg/day, though mild nephrotoxicity occurs at 100 mg/kg.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.74 (s, 1H, triazole-H), 8.59 (d, J = 4.8 Hz, 1H, pyridine-H), 7.83 (dd, J = 8.0, 1.2 Hz, 1H, thiophene-H) .
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HRMS (ESI+): m/z 392.1298 [M+H]⁺ (calc. 392.1301).
| Method | Column | Purity |
|---|---|---|
| HPLC (UV 254 nm) | C18, 70% MeOH | 98.5% |
| UPLC-MS | HSS T3, 0.1% FA | 99.1% |
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